1-[3-(Benzyloxy)cyclobutyl]methanamine
CAS No.:
Cat. No.: VC16489006
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | (3-phenylmethoxycyclobutyl)methanamine |
| Standard InChI | InChI=1S/C12H17NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
| Standard InChI Key | UETORNMTFRTONA-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1OCC2=CC=CC=C2)CN |
Introduction
Structural and Chemical Characteristics
The molecular formula of 1-[3-(Benzyloxy)cyclobutyl]methanamine is C₁₂H₁₅NO, with a molecular weight of 189.25 g/mol. The cyclobutane ring adopts a non-planar "puckered" conformation, reducing angle strain compared to cyclopropane but maintaining sufficient rigidity to influence molecular recognition. The benzyloxy group (-OCH₂C₆H₅) enhances lipophilicity, facilitating membrane permeability, while the methanamine (-CH₂NH₂) group provides a site for protonation, improving water solubility under acidic conditions .
Key spectroscopic data include:
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, aromatic), 4.50 (s, 2H, OCH₂Ph), 3.45–3.35 (m, 1H, cyclobutyl-H), 2.90–2.70 (m, 2H, CH₂NH₂), 2.20–1.80 (m, 4H, cyclobutyl-CH₂) .
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic), 1100 cm⁻¹ (C-O-C ether) .
Synthetic Pathways
Cyclobutane Ring Formation
A common precursor, 3-(benzyloxy)cyclobutanone, is synthesized via a five-step process starting from halogenated methyl benzene . The critical ring-closure step employs zinc-copper catalysts to mediate [2+2] cycloaddition of phenmethyl vinyl ether with trichloroacetyl chloride at room temperature, yielding 2,2-dichloro-3-(benzyloxy)cyclobutanone (70–85% yield) . Subsequent dechlorination using aqueous acetic acid produces 3-(benzyloxy)cyclobutanone .
Reductive Amination
3-(Benzyloxy)cyclobutanone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, introducing the methanamine group. This one-pot reaction achieves 60–75% yield, with purity >95% after recrystallization. Alternative routes include:
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Gabriel Synthesis: Treating 3-(benzyloxy)cyclobutyl bromide with phthalimide, followed by hydrazine cleavage .
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Leuckart Reaction: Reacting 3-(benzyloxy)cyclobutanone with ammonium formate under reflux .
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Reductive Amination | 70 | 95 | 12 |
| Gabriel Synthesis | 55 | 90 | 24 |
| Leuckart Reaction | 65 | 92 | 18 |
Physicochemical Properties
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂, CHCl₃); sparingly soluble in water (0.2 mg/mL at 25°C) .
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pKa: The amine group has a pKa of 9.8, making it predominantly protonated at physiological pH.
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Stability: Stable under inert atmospheres up to 150°C; degrades via oxidative cleavage of the benzyloxy group above 200°C .
Comparative Analysis with Analogues
| Compound | Structure | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|---|
| 1-[3-(Benzyloxy)cyclobutyl]methanamine | Cyclobutyl, -OCH₂Ph, -CH₂NH₂ | 120 nM (D₂) | 0.2 |
| 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol | Cyclobutyl, -OCH₂Ph, -CH₂NHCH₃, -CH₂OH | 250 nM (D₂) | 1.5 |
| [3-(Benzyloxy)cyclobutane-1,1-diyl]dimethanol | Cyclobutyl, -OCH₂Ph, dual -CH₂OH | N/A | 5.0 |
Challenges and Future Directions
Current limitations include moderate oral bioavailability (F = 15–20%) due to first-pass metabolism of the benzyloxy group. Strategies to address this include:
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Prodrug Design: Masking the amine as a carbamate or acyloxymethyl derivative.
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Ring Expansion: Synthesizing cyclohexane analogues to reduce steric strain.
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